5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
CAS No.: 1235362-25-0
Cat. No.: VC4293758
Molecular Formula: C19H23ClN2OS2
Molecular Weight: 394.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235362-25-0 |
|---|---|
| Molecular Formula | C19H23ClN2OS2 |
| Molecular Weight | 394.98 |
| IUPAC Name | 5-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C19H23ClN2OS2/c1-24-16-5-3-2-4-15(16)13-22-10-8-14(9-11-22)12-21-19(23)17-6-7-18(20)25-17/h2-7,14H,8-13H2,1H3,(H,21,23) |
| Standard InChI Key | KDSISHYQKIXPRM-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic transformations, including:
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Formation of the Thiophene Core:
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The thiophene ring can be chlorinated at position 5 using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
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Amidation Reaction:
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The carboxylic acid derivative of the thiophene ring can be converted into the corresponding carboxamide using coupling agents such as carbodiimides (e.g., EDC or DCC).
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Substitution on Piperidine:
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The piperidine scaffold can be functionalized by introducing the benzyl group containing the methylthio substituent through nucleophilic substitution or reductive amination.
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Final Assembly:
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The functionalized piperidine can be coupled with the thiophene carboxamide to yield the target compound.
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Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To identify hydrogen and carbon environments within the molecule (e.g., and ). |
| Mass Spectrometry | To determine molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | To confirm functional groups such as amides and thioethers. |
| X-ray Crystallography | For detailed structural elucidation if crystalline forms are available. |
Potential Applications
The structural features of this compound suggest its potential utility in various domains:
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Pharmacological Research:
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The presence of a thiophene ring and piperidine moiety indicates possible activity as a receptor modulator or enzyme inhibitor.
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Compounds with similar scaffolds have been explored for anti-inflammatory, anticancer, and antimicrobial activities.
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Drug Discovery:
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The methylthio group may enhance lipophilicity, aiding in membrane permeability.
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The carboxamide functionality provides opportunities for hydrogen bonding interactions with biological targets.
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Molecular Docking Studies:
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This compound could be evaluated in silico for binding affinity to specific protein targets, such as kinases or GPCRs.
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Comparative Analysis with Related Compounds
To better understand its significance, comparisons can be made with structurally related compounds:
Future Prospects
Further research on this compound could include:
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In Vitro Biological Activity Testing:
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Screening against cancer cell lines or microbial strains to identify potential therapeutic effects.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents on the thiophene or piperidine rings to optimize activity and reduce toxicity.
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Pharmacokinetics Evaluation:
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Assessing absorption, distribution, metabolism, and excretion (ADME) properties through computational models or animal studies.
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